H-beta-Methylalanine-OtBu*HCl, also known as H-β-Ala-OtBu·HCl, is a derivative of the amino acid beta-methylalanine. This compound is classified under amino acid derivatives and is particularly noted for its utility in peptide synthesis and research applications. The presence of the tert-butyl (OtBu) protecting group enhances its stability and solubility in organic solvents, making it advantageous for various chemical reactions.
The compound is synthesized from beta-methylalanine, which can be derived from natural sources or synthesized through chemical methods. The hydrochloride salt form (HCl) is commonly used to increase the solubility of the compound in aqueous solutions, facilitating its application in biological and chemical studies .
H-beta-Methylalanine-OtBu*HCl falls into the category of amino acid derivatives. These compounds are crucial in biochemical research, particularly in the development of peptide-based therapeutics and studies involving protein synthesis.
The synthesis of H-beta-Methylalanine-OtBu*HCl typically involves solid-phase peptide synthesis techniques. One common method includes:
The molecular structure of H-beta-Methylalanine-OtBu*HCl consists of a beta-methylalanine backbone with a tert-butyl group attached to the side chain. The presence of the hydrochloride salt indicates that the compound exists in a protonated form in solution.
H-beta-Methylalanine-OtBu*HCl participates in various chemical reactions typical for amino acids and their derivatives:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or coupling agents.
The mechanism of action for H-beta-Methylalanine-OtBu*HCl primarily revolves around its role as a building block in peptide synthesis. Upon incorporation into peptide chains, it contributes to the structural diversity and functionality of peptides.
Studies indicate that peptides containing beta-methylalanine exhibit enhanced stability against enzymatic degradation compared to their natural counterparts, making them suitable candidates for therapeutic applications .
H-beta-Methylalanine-OtBu*HCl is widely used in:
The synthesis of β-methyl-substituted alanine derivatives like H-β-MeAla-OtBu•HCl relies on stereoselective carbon chain elongation and functionalization. A prominent method is the Arndt-Eistert homologation, which converts α-amino acids to β-amino acids via diazoketone intermediates. For example, α-alanine derivatives undergo homologation using mixed anhydrides (formed with reagents like NMM/ClCO₂Et) and diazomethane, followed by Wolff rearrangement under Ag⁺ catalysis or UV light to yield β-alanine analogs with retained chirality [4]. This method achieves moderate-to-high enantioselectivity (up to 89% ee for alanine derivatives) but faces scalability challenges due to hazardous diazomethane and costly silver catalysts [4] [9].
Alternative routes employ aspartic acid templates. N-Protected aspartic acid (e.g., H-Asp(OtBu)-OtBu•HCl, CAS 1791-13-5) is reduced to β-amino alcohols, which are then converted to iodides or cyanides for nucleophilic substitution. Using polystyryl diphenylphosphine-iodide (PDPI), β-iodo intermediates form without racemization, enabling access to α-substituted β-amino acids like β-methylalanine [4]. Diastereoselective alkylation of oxazolidinone auxiliaries derived from aspartic acid further allows inversion of stereochemistry, yielding either R- or S-configured products [4].
Table 1: Key Stereoselective Methods for β-Methylalanine Derivatives
Method | Key Reagents/Intermediates | Enantioselectivity | Limitations |
---|---|---|---|
Arndt-Eistert Homologation | Diazoketones, Ag⁺/UV light | Up to 89% ee | Diazomethane hazard, Ag⁺ cost |
Aspartic Acid Reduction | PDPI, β-amino iodides | >99% ee | Multi-step synthesis |
Oxazolidinone Alkylation | Chiral auxiliaries (e.g., Seki's protocol) | High de (details not specified) | Auxiliary removal required |
The tert-butyl ester (OtBu) group in H-β-MeAla-OtBu•HCl serves as a robust C-terminal protecting group during peptide assembly. Its stability under basic conditions and selective deprotection under acidic conditions (e.g., trifluoroacetic acid) make it ideal for orthogonal protection schemes. For instance, H-β-Ala-OtBu•HCl (CAS 58620-93-2) and H-Leu-OtBu•HCl (CAS 2748-02-9) are commercially available building blocks for synthesizing peptide segments without epimerization [1] [5] [8].
A breakthrough strategy is enzymatic ester interconversion, where serine endopeptidases like Alcalase catalyze the conversion of C-terminal OtBu esters to primary alkyl esters. This enables iterative N→C peptide elongation:
Stability studies confirm OtBu esters resist enzymatic cleavage but hydrolyze under strong acids. Solubility data for H-β-Ala-OtBu•HCl in DMSO (550.48 mM) facilitate reaction planning [1] [8].
Table 2: Stability Parameters of OtBu-Protected β-Amino Acid Derivatives
Compound | Solubility in DMSO | Acid Sensitivity | Enzymatic Stability |
---|---|---|---|
H-β-Ala-OtBu•HCl | 550.48 mM | High (TFA-labile) | Resistant |
H-Asp(OtBu)-OtBu•HCl | 354.89 mM | High (TFA-labile) | Resistant |
Inducing chirality in β-methylalanine derivatives employs metal-catalyzed hydrogenation and chiral auxiliaries. Rhodium or ruthenium complexes with chiral ligands (e.g., BINAP) hydrogenate β-enamido esters, yielding β-amino acids with >95% ee. However, β-methyl substituents increase steric hindrance, potentially reducing enantioselectivity [4].
Biocatalytic routes leverage hydrolytic enzymes. Hydantoinases from Arthrobacter crystallopoietes hydrolyze dihydropyrimidines enantioselectively to N-carbamoyl-β-amino acids, which are chemically decarboxylated to free β-amino acids. While applied to 6-aryl-dihydrouracils, adapting this for aliphatic substrates like β-methylalanine remains experimental [7].
Conjugate addition to acrylate derivatives using chiral organocatalysts (e.g., cinchona alkaloids) achieves high ee. For example, Michael additions of ammonia equivalents to α,β-unsaturated OtBu esters yield β²-amino acids. Recent advances report >90% ee for β-alkyl substrates [4].
Solid-phase peptide synthesis (SPPS) utilizes H-β-MeAla-OtBu•HCl anchored to resins via its C-terminus. N-Fmoc protection allows iterative deprotection (piperidine) and coupling. However, β-amino acids exhibit slower coupling kinetics than α-analogs, risking truncated sequences. Additionally, OtBu side-chain protection (e.g., in aspartic acid analogs) complicates resin cleavage [6].
Solution-phase synthesis is preferred for small β-peptides. The OtBu group’s stability permits sequential deprotection/coupling without side-chain interference. Enzymatic methods excel here: Alcalase-mediated transesterification and coupling enable N→C elongation in solution with near-quantitative yields and no racemization [3]. Scalability is superior to SPPS, as seen in the synthesis of OtBu-protected dipeptides [1] [3].
Table 3: Cost and Efficiency Analysis of Synthesis Methods
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Yield per Step | 70–85% (due to incomplete coupling) | 85–98% (enzymatic routes) |
Purification | Complex (resin cleavage, HPLC) | Simplified (crystallization) |
Scalability | Limited (mg–g scale) | High (kg scale feasible) |
Best For | Short sequences with complex side chains | Linear peptides, enzymatic steps |
Listed Compounds:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0